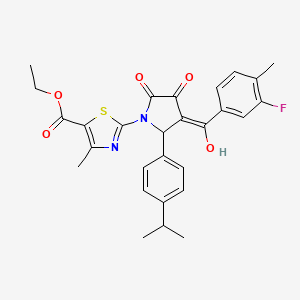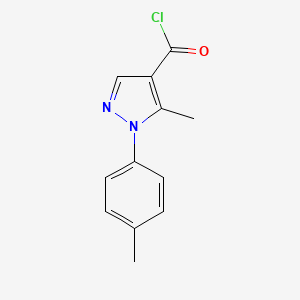
3-Ethyl-4-(phenylamino)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-(phenylamino)furan-2(5H)-one is an organic compound that belongs to the furanone family This compound is characterized by a furan ring substituted with an ethyl group at the 3-position and a phenylamino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(phenylamino)furan-2(5H)-one typically involves the reaction of ethyl-substituted furanone with aniline under specific conditions. One common method includes:
Starting Materials: Ethyl-substituted furanone and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) at elevated temperatures.
Procedure: The ethyl-substituted furanone is mixed with aniline and the catalyst, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-(phenylamino)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The phenylamino group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen functionalities, while reduction may produce dihydrofuranones.
Aplicaciones Científicas De Investigación
3-Ethyl-4-(phenylamino)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-(phenylamino)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The phenylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The furanone ring may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-(phenylamino)furan-2(5H)-one: Similar structure but with a methyl group instead of an ethyl group.
3-Ethyl-4-(methylamino)furan-2(5H)-one: Similar structure but with a methylamino group instead of a phenylamino group.
3-Propyl-4-(phenylamino)furan-2(5H)-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
3-Ethyl-4-(phenylamino)furan-2(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the ethyl and phenylamino groups provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-anilino-4-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C12H13NO2/c1-2-10-11(8-15-12(10)14)13-9-6-4-3-5-7-9/h3-7,13H,2,8H2,1H3 |
Clave InChI |
VNSQOUUSEQNNBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(COC1=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

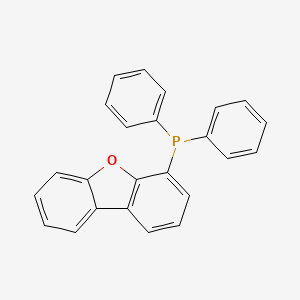
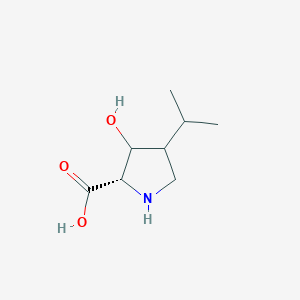
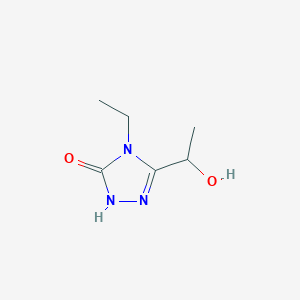
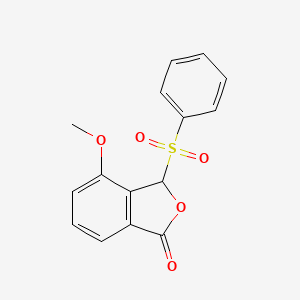
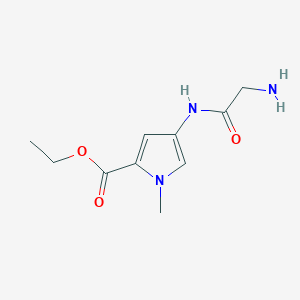

![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)
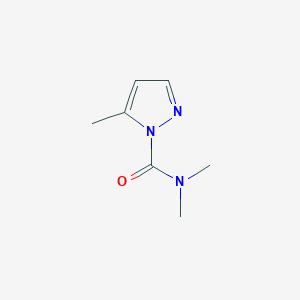
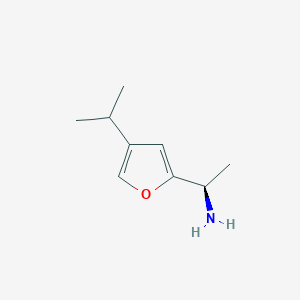
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
